Cas no 51656-70-3 (Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-)
![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- structure](https://ja.kuujia.com/scimg/cas/51656-70-3x500.png)
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- 化学的及び物理的性質
名前と識別子
-
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- bromozinc(1+),tert-butyl acetate
-
- MDL: MFCD00671971
- インチ: InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1
- InChIKey: JFJZZFHRBKGKAE-UHFFFAOYSA-M
- ほほえんだ: Br[Zn]CC(OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 257.92333
じっけんとくせい
- PSA: 26.3
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB469929-100 ml |
2-tert-Butoxy-2-oxoethylzinc bromide, 0.5M in Diethyl ether; . |
51656-70-3 | 100 ml |
€1063.60 | 2023-09-03 | ||
abcr | AB469929-50 ml |
2-tert-Butoxy-2-oxoethylzinc bromide, 0.5M in Diethyl ether; . |
51656-70-3 | 50 ml |
€620.80 | 2023-09-03 | ||
abcr | AB469930-50ml |
2-tert-Butoxy-2-oxoethylzinc bromide, 0.5M in THF; . |
51656-70-3 | 50ml |
€471.00 | 2025-02-19 | ||
Apollo Scientific | OR55579-50ml |
2-(tert-Butoxy)-2-oxoethylzinc bromide 0.5M solution in diethyl ether |
51656-70-3 | 50ml |
£642.00 | 2023-09-02 | ||
Apollo Scientific | OR55579-100ml |
2-(tert-Butoxy)-2-oxoethylzinc bromide 0.5M solution in diethyl ether |
51656-70-3 | 100ml |
£1008.00 | 2023-09-02 | ||
abcr | AB469930-50 ml |
2-tert-Butoxy-2-oxoethylzinc bromide, 0.5M in THF; . |
51656-70-3 | 50 ml |
€600.20 | 2023-09-03 | ||
abcr | AB469929-100ml |
2-tert-Butoxy-2-oxoethylzinc bromide, 0.5M in Diethyl ether; . |
51656-70-3 | 100ml |
€1063.60 | 2025-02-19 | ||
abcr | AB469929-50ml |
2-tert-Butoxy-2-oxoethylzinc bromide, 0.5M in Diethyl ether; . |
51656-70-3 | 50ml |
€620.80 | 2025-02-19 |
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- 関連文献
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-に関する追加情報
Recent Advances in the Study of Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- (CAS: 51656-70-3) in Chemical Biology and Pharmaceutical Research
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- (CAS: 51656-70-3) is a zinc-based organometallic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features and reactivity, has been explored for its role in catalysis, drug development, and as a building block for more complex molecules. The following sections provide an overview of the latest research findings related to this compound, highlighting its synthesis, properties, and potential applications.
Recent studies have focused on the synthesis and characterization of Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-. Researchers have developed optimized synthetic routes to improve yield and purity, which are critical for its application in pharmaceutical contexts. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate its molecular structure and confirm the presence of key functional groups. These studies have revealed that the compound exhibits notable stability under physiological conditions, making it a promising candidate for further exploration in drug delivery systems.
In the realm of catalysis, Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- has demonstrated efficacy as a catalyst in various organic transformations. For instance, it has been successfully used in the synthesis of β-lactam derivatives, which are pivotal in the development of antibiotics. The compound's ability to facilitate C-C bond formation under mild conditions has been particularly noteworthy, offering a greener alternative to traditional methods that often require harsh reagents and high temperatures. These findings underscore its potential as a versatile catalyst in medicinal chemistry.
Another area of interest is the compound's role in drug development. Preliminary in vitro studies have shown that Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Researchers are investigating its mechanism of action, with early data indicating that it may interfere with cellular zinc homeostasis, leading to apoptosis in malignant cells. Further studies are needed to validate these findings and explore its therapeutic window and safety profile.
Beyond its direct applications, Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- has also been utilized as a precursor for the synthesis of more complex zinc-containing compounds. These derivatives have shown promise in imaging and diagnostics, particularly in the development of zinc-specific fluorescent probes. Such probes are invaluable for studying zinc dynamics in biological systems, offering insights into its role in neurotransmission, immune response, and other physiological processes.
In conclusion, Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- (CAS: 51656-70-3) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its applications span catalysis, drug development, and diagnostics, making it a valuable subject of ongoing investigation. Future research should focus on optimizing its synthetic pathways, elucidating its biological mechanisms, and exploring its clinical potential. As the field advances, this compound may well emerge as a cornerstone in the development of novel therapeutic and diagnostic tools.
51656-70-3 (Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-) 関連製品
- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)
- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)
- 2171271-20-6(8-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidooctanoic acid)
- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)
- 877818-33-2(3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)
- 946309-41-7(5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)
- 943107-51-5(1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid)
- 1172267-97-8(N-{3-methyl-1-4-(thiophen-2-yl)-1,3-thiazol-2-yl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide)
- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)
